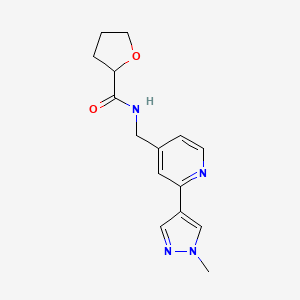

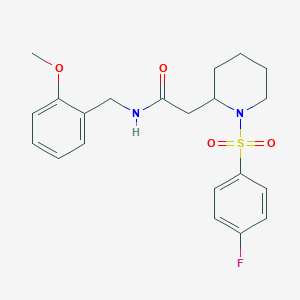

![molecular formula C16H16ClNO2 B2733167 N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide CAS No. 694442-85-8](/img/structure/B2733167.png)

N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Polymer Synthesis

Synthesis and Characterization of Novel Aromatic Polyimides : Research on the synthesis of new diamines, including those related structurally to N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide, led to the development of novel polyimides. These materials, synthesized through polymerization reactions, exhibit high solubility in organic solvents and stability across a broad temperature range, making them suitable for various industrial applications (Butt et al., 2005).

Drug Development and Medical Research

Antiulcer Activities of 2-(3,4-Dimethoxyphenyl)ethylamine Derivatives : A study on the synthesis and evaluation of acyl derivatives for antiulcer activities revealed that specific modifications can lead to compounds with significant potential in preventing gastric ulceration. This research indicates the importance of chemical modifications in developing new therapeutic agents (Hosokami et al., 1992).

Agrochemical Research

Design, Synthesis, and Acaricidal/Insecticidal Activities of Oxazoline Derivatives : The creation of novel oxazoline derivatives, incorporating structural features similar to N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide, has led to compounds with excellent acaricidal and insecticidal activities. This research supports the development of new pesticides required in agriculture (Yu et al., 2015).

Environmental Science

Photocatalytic Degradation of Propyzamide : Studies on the degradation of propyzamide, a compound structurally related to N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide, highlight the use of photocatalysis in environmental remediation. The research demonstrates how TiO2 and adsorbent supports can enhance the mineralization rate of pollutants, suggesting a potential application in water treatment processes (Torimoto et al., 1996).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-12-6-2-3-7-13(12)16(19)18-10-11-20-15-9-5-4-8-14(15)17/h2-9H,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVJVPAOPZBZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCOC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324610 | |

| Record name | N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197142 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide | |

CAS RN |

694442-85-8 | |

| Record name | N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

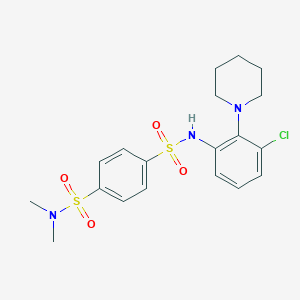

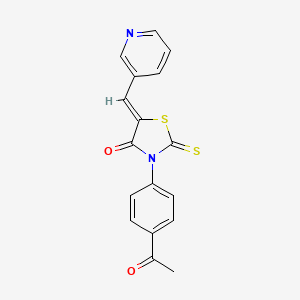

![N-(4-acetylphenyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2733086.png)

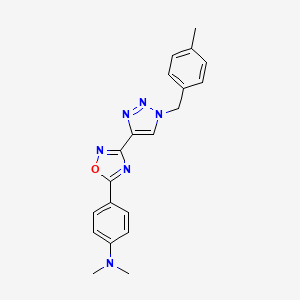

![[1-(Methylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2733087.png)

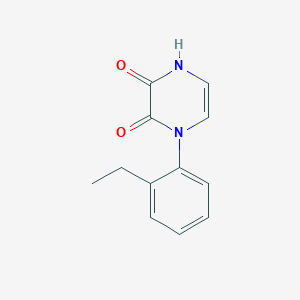

![(E)-N-[[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2733091.png)

![(1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2733102.png)

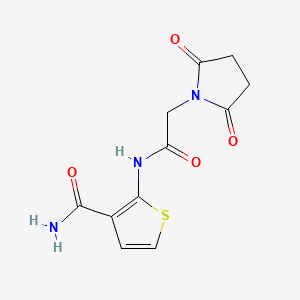

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2733103.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2733104.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2733107.png)